![molecular formula C22H22FN3OS B2701691 6-fluoro-N-[3-(methylthio)phenyl]-3-(piperidin-1-ylcarbonyl)quinolin-4-amine CAS No. 1326854-44-7](/img/structure/B2701691.png)
6-fluoro-N-[3-(methylthio)phenyl]-3-(piperidin-1-ylcarbonyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-fluoro-N-[3-(methylthio)phenyl]-3-(piperidin-1-ylcarbonyl)quinolin-4-amine” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. This core is substituted with various functional groups including a fluorine atom, a methylthio phenyl group, and a piperidin-1-ylcarbonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoline core, followed by various substitution reactions to add the functional groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar quinoline core, with the various substituents adding complexity to the structure. The presence of the nitrogen atom in the quinoline ring and the piperidine ring could potentially allow for hydrogen bonding interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the fluorine atom is highly electronegative and would likely influence the electronic properties of the molecule. The amine group could potentially undergo reactions with acids or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the electronegative fluorine atom could influence its solubility properties .Scientific Research Applications
Cyclization and Amination Reactions
Research by Strekowski et al. (1996) explores the efficient cyclization of ketimines containing a fluorine atom to produce quinoline derivatives through reactions with lithium reagents. This study highlights the potential of such compounds in synthetic organic chemistry, particularly in the regioselective displacement and cyclization reactions critical for developing pharmaceuticals and materials science (Strekowski et al., 1996).
Synthesis and Biological Activity
The synthesis and evaluation of quinoline derivatives for their biological activities are common in the search for new therapeutic agents. Bhatt et al. (2015) detail the synthesis of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives using microwave irradiation, demonstrating their potential in anticancer research. This work emphasizes the importance of quinoline derivatives in developing novel anticancer agents, with specific focus on their cytotoxic activities and molecular docking studies to understand their mechanism of action (Bhatt, Agrawal, & Patel, 2015).
Environmental and Analytical Chemistry Applications
Studies on the environmental fate and analytical detection of quinoline derivatives are essential for understanding their behavior and impact. For instance, the work by Wang et al. (2010) on the oxidation of fluoroquinolone antibiotics by chlorine dioxide provides insights into the environmental degradation pathways of these compounds. Such research is crucial for environmental monitoring and the development of strategies to mitigate the impact of pharmaceuticals on ecosystems (Wang, He, & Huang, 2010).
Fluorescent Probes and Labeling Reagents
The development of fluorescent probes based on quinoline derivatives for biomedical analysis is another area of application. Hirano et al. (2004) discuss a novel fluorophore, 6-methoxy-4-quinolone, which exhibits strong fluorescence across a wide pH range, making it suitable for use as a fluorescent labeling reagent in various biomedical analyses (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Future Directions
properties
IUPAC Name |
[6-fluoro-4-(3-methylsulfanylanilino)quinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3OS/c1-28-17-7-5-6-16(13-17)25-21-18-12-15(23)8-9-20(18)24-14-19(21)22(27)26-10-3-2-4-11-26/h5-9,12-14H,2-4,10-11H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYNTCDSHJTNPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Cyclohexen-1-yl)ethylamino]-4-(3-nitroanilino)-4-oxobutanoic acid](/img/structure/B2701608.png)

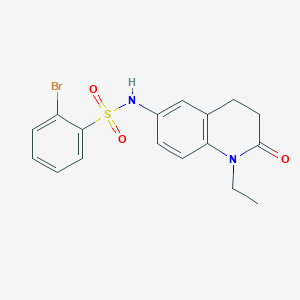
![tert-butyl (3S)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(hydroxymethyl)piperazine-1-carboxylate](/img/structure/B2701612.png)
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2701613.png)
![8-[(2R,3R)-3-Hydroxy-5-oxooxolan-2-yl]octanoic acid](/img/structure/B2701614.png)
![N-(4-ethylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2701617.png)

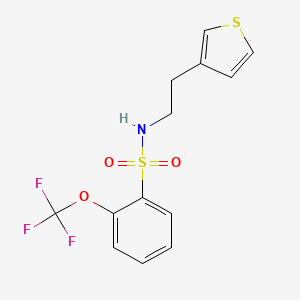
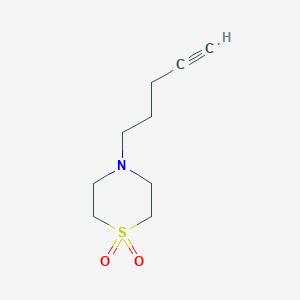
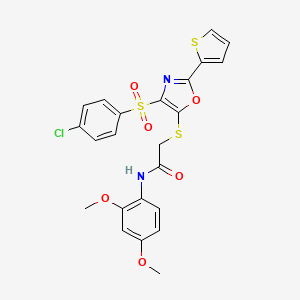
![6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2701623.png)
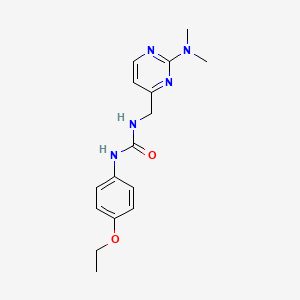
![N-{[(E)-2-phenylethenyl]sulfonyl}valine](/img/structure/B2701630.png)